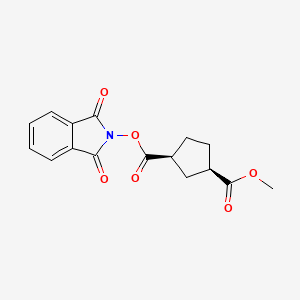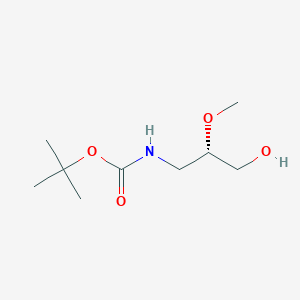
Homoserine, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-2-amino-4-hydroxybutanoate is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid, featuring an amino group and a hydroxyl group on the second and fourth carbon atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-amino-4-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-amino-4-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of protecting groups to selectively protect the amino and hydroxyl groups during the esterification process. This allows for more controlled reactions and higher yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl (2S)-2-amino-4-hydroxybutanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-2-amino-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products
Oxidation: Formation of ethyl (2S)-2-amino-4-oxobutanoate
Reduction: Reformation of ethyl (2S)-2-amino-4-hydroxybutanoate
Substitution: Formation of various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Ethyl (2S)-2-amino-4-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (2S)-2-amino-4-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This compound may also participate in metabolic pathways, where it is converted into other bioactive molecules that exert various physiological effects.
Comparación Con Compuestos Similares
Ethyl (2S)-2-amino-4-hydroxybutanoate can be compared to other similar compounds, such as:
Ethyl (2S)-2-amino-3-hydroxybutanoate: Differing by the position of the hydroxyl group, this compound has distinct chemical properties and reactivity.
Ethyl (2S)-2-amino-4-hydroxybutanoate: Similar in structure but with variations in the ester group, leading to different physical and chemical characteristics.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-4-hydroxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)5(7)3-4-8/h5,8H,2-4,7H2,1H3/t5-/m0/s1 |
Clave InChI |
PLYRSCSECTZOCD-YFKPBYRVSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCO)N |
SMILES canónico |
CCOC(=O)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)



![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)

![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine](/img/structure/B13562968.png)
